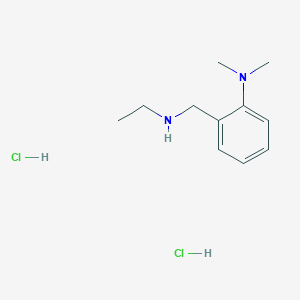

2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride

Description

2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride is a substituted aromatic amine characterized by an ethylamino-methyl group (-CH₂-NH-CH₂CH₃) attached to the ortho position (2-position) of an N,N-dimethylaniline backbone, with two hydrochloride counterions. This dihydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications.

Properties

IUPAC Name |

2-(ethylaminomethyl)-N,N-dimethylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.2ClH/c1-4-12-9-10-7-5-6-8-11(10)13(2)3;;/h5-8,12H,4,9H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZJTTDWOQCHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1N(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: N,N-dimethylaniline and ethylamine.

Catalyst: A suitable catalyst such as palladium or platinum.

Reaction Conditions: The reaction is conducted at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of 2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism and Substituent Variations

Key Compounds :

Key Difference: Positional isomerism affects steric and electronic properties. Ortho substitution (target compound) may introduce steric hindrance, reducing reactivity compared to para-substituted analogs .

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride (CAS 1986297-80-6, ): Substituent: Chiral 1-aminoethyl group at the para position. Key Difference: The aminoethyl group introduces chirality, impacting biological activity and synthetic utility. The target compound lacks this stereochemical complexity .

4-(Aminomethyl)-N,N-dimethylaniline Dihydrochloride (CAS 34403-52-6, ): Substituent: Aminomethyl (-CH₂-NH₂) at the para position. Key Difference: The absence of an ethyl group in the aminomethyl substituent reduces lipophilicity compared to the target compound .

Structural Comparison Table :

Physicochemical Properties

- Solubility: Dihydrochloride salts generally exhibit high solubility in water and alcohols. For example, 4-(Aminomethyl)-N,N-dimethylaniline dihydrochloride is soluble in water and ethanol , a property likely shared by the target compound.

- Melting Point: Para-substituted analogs like 4-(Aminomethyl)-N,N-dimethylaniline dihydrochloride melt at 220–224°C (decomposition) . Ortho-substituted derivatives may have lower melting points due to reduced crystallinity from steric effects.

Biological Activity

Introduction

2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a nitrogen-containing heterocyclic structure, which is common among biologically active molecules. The presence of nitrogen atoms in its structure contributes to its stability and ability to interact with biological macromolecules, particularly DNA and proteins.

Chemical Structure

- Molecular Formula : C12H18Cl2N2

- Molecular Weight : 265.19 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, 2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride has been tested against various bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 10 | 100 |

| Candida albicans | 12 | 75 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. A study focused on the inhibition of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The findings demonstrated that derivatives of the compound could inhibit nNOS activity effectively.

| Compound | IC50 (µM) | Selectivity Ratio (nNOS/eNOS) |

|---|---|---|

| 2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride | 5.0 | 10 |

| Control Compound | 20.0 | - |

These results indicate that this compound is a promising candidate for further development as a neuroprotective agent.

The biological activity of 2-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride can be attributed to its ability to interact with specific biological targets:

- DNA Interaction : Nitrogen heterocycles can bind to DNA through hydrogen bonding, potentially leading to anti-cancer effects.

- Enzyme Inhibition : The compound's structure allows it to inhibit key enzymes involved in neurotransmitter synthesis and degradation.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The study revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating chronic infections.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of the compound resulted in reduced neuronal damage following induced oxidative stress. Behavioral assessments indicated improved cognitive function in treated animals compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.